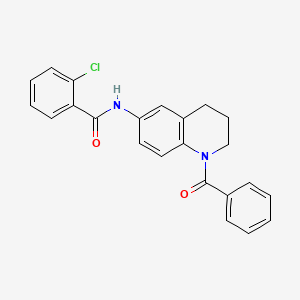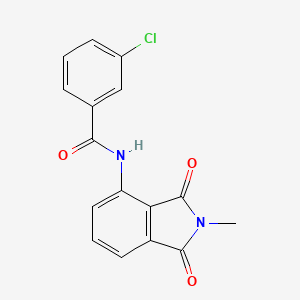
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide (NBTQ) is a synthetic compound that has been studied for its potential applications in various scientific research fields. NBTQ is a benzamide derivative with a unique structure that contains two benzene rings connected by a nitrogen atom. It has been used as a starting material for the synthesis of several other compounds, such as N-benzoyltetrahydroquinolin-6-ylmethyl-2-chlorobenzamide (NBTQM) and N-benzoyltetrahydroquinolin-6-ylmethyl-2-chloro-4-methoxybenzamide (NBTQM-M). NBTQ has also been studied for its potential as an inhibitor of enzymes, as well as its ability to modulate the activity of certain receptors.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been studied for its potential applications in various scientific research fields. It has been used as an inhibitor of enzymes, such as cytochrome P450 and β-secretase, as well as an inhibitor of certain receptors, such as the dopamine D2 receptor. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has also been studied for its ability to modulate the activity of certain ion channels, such as the calcium-activated potassium channel. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been studied for its potential as an anti-inflammatory compound, as well as its ability to inhibit the growth of certain cancer cells.
作用機序
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is believed to exert its effects by binding to certain receptors or enzymes and modulating their activity. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to bind to the dopamine D2 receptor and inhibit its activity, thus leading to the inhibition of dopamine release. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has also been shown to bind to cytochrome P450 enzymes and inhibit their activity, leading to the inhibition of certain metabolic pathways. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to bind to certain ion channels and modulate their activity, leading to changes in cellular excitability.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to modulate the activity of certain ion channels, leading to changes in cellular excitability. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and β-secretase, thus leading to the inhibition of certain metabolic pathways.
実験室実験の利点と制限
The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide in laboratory experiments is its low cost and easy availability. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a synthetic compound that can be easily synthesized in the laboratory. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a relatively stable compound that can be stored at room temperature for extended periods of time. However, one of the main limitations of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide in laboratory experiments is its lack of selectivity. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has been shown to bind to a variety of receptors and enzymes, thus making it difficult to study the specific effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide on a given target.
将来の方向性
Future research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide should focus on improving its selectivity and specificity for certain targets. In addition, further research should be conducted to investigate the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide, such as its use as an anti-inflammatory agent or as an inhibitor of certain enzymes or receptors. Furthermore, research should be conducted to investigate the potential interactions of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide with other compounds and its ability to modulate the activity of certain ion channels. Finally, further research should be conducted to investigate the potential toxic effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide and its potential to cause adverse side effects.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide can be synthesized by a variety of methods, including the reaction of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde (THQA) with benzoyl chloride, the reaction of THQA with benzoyl bromide, and the reaction of THQA with benzoyl fluoride. The most common method is the reaction of THQA with benzoyl chloride, which involves the conversion of THQA to N-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamideC). This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent, such as dichloromethane or tetrahydrofuran.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-12-13-21-17(15-18)9-6-14-26(21)23(28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURFEXFGSYJAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide](/img/structure/B6523942.png)
![ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523957.png)

![3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523966.png)
![ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6523977.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one](/img/structure/B6523981.png)
![methyl 2-(2-{[4-oxo-3-({4-[(2-phenylethyl)carbamoyl]cyclohexyl}methyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523982.png)
![9-(3-chloro-4-fluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6523986.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B6523991.png)
![butyl 2-{1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-[1,3]thiazino[3,2-g]purin-3-yl}acetate](/img/structure/B6524005.png)
![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524007.png)
![2-(3,4-dimethoxyphenyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B6524016.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524024.png)
